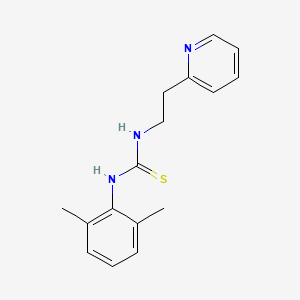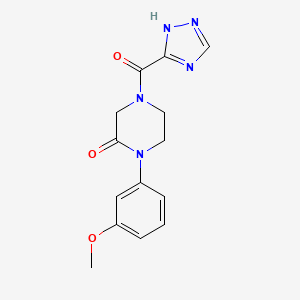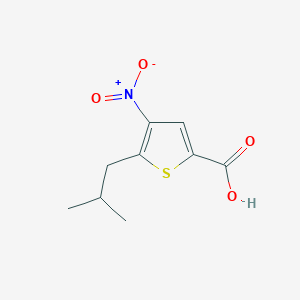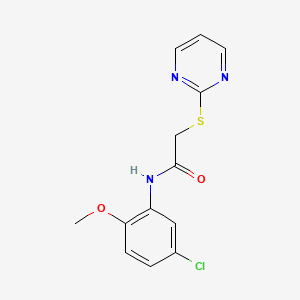![molecular formula C15H19N3O B5547925 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)
1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic structures often involves novel rearrangements and specific conditions to achieve the desired compound. For instance, a novel rearrangement was observed during the reduction of 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one, leading to compounds with an oxaquinuclidine skeleton, characterized by 2D-NMR and XRD techniques (Vengatesh & Sundaravadivelu, 2019). This highlights the complexity and specificity required in the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using advanced techniques like X-ray crystallography and NMR spectroscopy. For example, the structure of novel triazenes derived from cyclic aminals with diazonium ions was confirmed through HR-MS, 1H, and 13C NMR, and X-ray crystallography (Rivera & González-Salas, 2010). These methods are critical for understanding the 3D arrangement of atoms within a molecule, which influences its reactivity and properties.
Chemical Reactions and Properties
Compounds within this structural family exhibit specific reactivity patterns and chemical properties. The synthesis and reactivity of compounds like 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one reveal detailed insights into their chemical behavior, which is crucial for potential applications in material science or pharmaceuticals (Yang, Sun, & Zhu, 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are significantly influenced by the molecular architecture of these compounds. For instance, the stereochemistry and equilibrium between conformers of related structures impact their stability and physical state (Patel, Alexandropoulou, & Crabb, 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and participation in cycloaddition reactions, are key aspects. For example, the base-assisted intramolecular cycloaddition of acetylenic compounds leading to oxygen-bridged tricyclic compounds showcases the intricate chemical transformations these molecules can undergo (Celanire, Marlin, Baldwin, & Adlington, 2005).
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- Conversion to Oxime Derivatives : A study detailed the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds having barbituric acid moieties. These derivatives were synthesized using hydroxylaminehydrogenchloride, with their structures confirmed by UV, IR, 1H NMR, 13C NMR, and mass spectral data (Rahman et al., 2013).
Applications in Corrosion Inhibition
- Efficiency in Copper Corrosion Inhibition : Research on piperidine and oxaquinuclidine core-containing compounds, including variants similar to the queried compound, demonstrated high efficiency as corrosion inhibitors for copper in acidic media. The study combined experimental and computational methods to illustrate how these compounds form protective layers on copper surfaces (Vengatesh & Sundaravadivelu, 2020).
Novel Synthesis Approaches
- Unprecedented Synthesis via Novel Rearrangement : An innovative approach was reported for the synthesis of compounds with an oxaquinuclidine skeleton through a novel rearrangement of a methylene group. This method offers a new pathway for producing complex structures in organic chemistry (Vengatesh & Sundaravadivelu, 2019).
Metal Extraction and Recovery
- Selective Extraction of Zinc(II) : A study explored the use of a specific oxime, 1-(3-pyridyl)undecan-1-one, for the selective extraction of zinc(II) ions from acidic chloride solutions. This research highlights the potential of oximes in selective metal recovery processes (Wieszczycka, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,19H,6-11H2/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMHPMCLVEYHJ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=NO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC\3CN1CC(C2)(/C3=N/O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)


![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)



